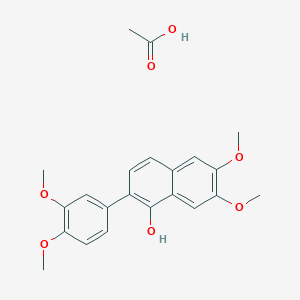
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is a complex organic compound known for its unique chemical structure and properties. This compound features a naphthalene core substituted with methoxy groups and a phenyl ring, making it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenylacetic acid with formaldehyde in the presence of an acid catalyst to form an isochromanone intermediate . This intermediate can then undergo further reactions to introduce the naphthalene moiety and additional methoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product quality.
化学反応の分析
Types of Reactions
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and interactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
科学的研究の応用
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol involves its interaction with specific molecular targets and pathways. For example, it may inhibit brain mitochondrial respiration via a monoamine oxidase/H2O2-dependent or non-dependent pathway . This inhibition can affect cellular energy production and metabolic processes.
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenylacetic acid: A simpler compound with similar methoxy substitutions on the phenyl ring.
Homoveratric acid: Another compound with methoxy groups, known for its role as a dopamine metabolite.
Uniqueness
Acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol is unique due to its naphthalene core and multiple methoxy substitutions, which confer distinct chemical and biological properties
特性
CAS番号 |
65047-64-5 |
|---|---|
分子式 |
C22H24O7 |
分子量 |
400.4 g/mol |
IUPAC名 |
acetic acid;2-(3,4-dimethoxyphenyl)-6,7-dimethoxynaphthalen-1-ol |
InChI |
InChI=1S/C20H20O5.C2H4O2/c1-22-16-8-6-12(9-17(16)23-2)14-7-5-13-10-18(24-3)19(25-4)11-15(13)20(14)21;1-2(3)4/h5-11,21H,1-4H3;1H3,(H,3,4) |
InChIキー |
YBCOBHCJFHBMOK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.COC1=C(C=C(C=C1)C2=C(C3=CC(=C(C=C3C=C2)OC)OC)O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















